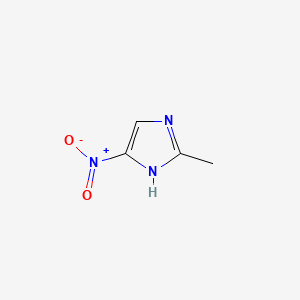
2-Methyl-5-nitroimidazole
Übersicht
Beschreibung
2-Methyl-5-nitroimidazole is a compound with the empirical formula C4H5N3O2 . It is used as a reference standard in the pharmaceutical industry . It is mainly used to synthesize intermediate medicines such as Metronidazole and dimetridazole .
Synthesis Analysis
The synthesis of 2-Methyl-5-nitroimidazole involves a reaction between 2-methylimidazole and a mixture of nitric and sulfuric acids . Another method involves the use of nitrate salts of alkali metals . A method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol has also been reported .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-nitroimidazole consists of a five-membered imidazole ring with a nitro group at the 5-position and a methyl group at the 2-position .Chemical Reactions Analysis
2-Methyl-5-nitroimidazole has been used to study the mechanism of both the alkaline and acidic hydrolysis of tinidazole . It has also been used in the synthesis of copper(II) complexes .Physical And Chemical Properties Analysis
2-Methyl-5-nitroimidazole is a white to beige powder . It has a molecular weight of 127.10 . It is slightly soluble in ethanol and easily soluble in diluted acid and diluted alkali .Wissenschaftliche Forschungsanwendungen
Anticancer Evaluation
2-Methyl-5-nitroimidazole has been used in the design and synthesis of nitroimidazole radiosensitisers . These radiosensitisers are used to enhance the effect of radiotherapy in cancer treatment. The role of hypoxic tumour cells in resistance to radiotherapy continues to endorse tumour hypoxia as a bona fide drug target . The most promising 2-nitroimidazole and 5-nitroimidazole compounds were selected for in vivo evaluation based on solubility, in vitro cytotoxicity, and radiosensitisation data .
Antibacterial Activity
Nitroimidazole represents one of the most essential and unique scaffolds in drug discovery since its discovery in the 1950s . It was reported that the first nitroimidazole had antibacterial activity, which was later identified as Azomycin 1 (2-nitroimidazole) .
Treatment of Multi-Drug Resistant Tuberculosis
In the present decade, the nitroimidazole scaffold has again been given two life-saving drugs (Delamanid and Pretomanid) used to treat MDR (multi-drug resistant) tuberculosis .
Treatment of Trichomonas Vaginalis Infections
A library of sixty 2-methyl-4/5-nitroimidazole derivatives was synthesized and evaluated against drug-susceptible and resistant Trichomonas vaginalis . All the molecules except for two were found to be active against both susceptible and resistant strains .
Synthesis of Copper(II) Complexes
2-Methyl-5-nitroimidazole has been used in the preparation of novel copper(II) complexes . These complexes were characterized in the solid state using single-crystal and powder X-ray diffraction analyses, EPR, electronic and vibrational spectroscopies (FTIR and Raman), and thermogravimetric .
Wirkmechanismus
Target of Action
2-Methyl-5-nitroimidazole, a nitroimidazole derivative, primarily targets anaerobic bacteria and protozoa . The compound is effective against various organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia .
Mode of Action
The mode of action of 2-Methyl-5-nitroimidazole involves the reduction of its nitro group. Upon entering the target pathogen, the nitro group of the compound is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates . These highly reactive species can modify microbial proteins, DNA, and lipids, leading to the microbial killing .
Biochemical Pathways
The antimicrobial actions of 2-Methyl-5-nitroimidazole rely on the enzymatic one- or two-electron reduction of the 5-nitro group in microbial cells to generate toxic, short-lived intermediates (e.g., radical, 5-nitroso and 5-hydroxylamine species) and/or non-reactive metabolites (e.g., 5-aminoimidazoles) . Different types of microbial enzymes with a low redox potential can reduce the nitro group, such as ferredoxin, flavodoxin, thioredoxin reductases, and nitroreductases .
Pharmacokinetics
After oral administration, 2-Methyl-5-nitroimidazole is quickly and completely absorbed and penetrates body tissues and secretions such as saliva, vaginal secretions, and semen . The drug is metabolized in the liver and is excreted in the urine . The pharmacokinetics of 2-Methyl-5-nitroimidazole are unaffected by acute or chronic renal failure, haemodialysis, continuous ambulatory peritoneal dialysis, age, pregnancy, or enteric disease .
Result of Action
The result of the action of 2-Methyl-5-nitroimidazole is the disruption of the DNA of the susceptible bacteria and the inhibition of the protein synthesis of the cell wall, leading to cell death . The toxic free radicals covalently bind to DNA, causing DNA damage and leading to cell death .
Action Environment
The action of 2-Methyl-5-nitroimidazole is most effective in an anaerobic environment, where it exerts its antibacterial effects against most obligate anaerobes . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of oxygen, the pH of the environment, and the presence of other competing microorganisms.
Safety and Hazards
Zukünftige Richtungen
Recent advances in the synthesis of substituted imidazoles, including 2-Methyl-5-nitroimidazole, have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry .
Eigenschaften
IUPAC Name |
2-methyl-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYTTYVSDVWNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061010 | |
| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitroimidazole | |
CAS RN |
696-23-1, 88054-22-2, 100215-29-0 | |
| Record name | 2-Methyl-5-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 2-methyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-nitroimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Imidazole, 2-methyl-5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methyl-5-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-5-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24AG2WW15W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Methyl-5-nitroimidazole is a nitroimidazole compound that acts as a prodrug. [] Inside anaerobic microorganisms, it undergoes reductive activation. The nitro group (NO₂) is reduced, forming a reactive intermediate. This reactive species then interacts with vital cellular components, such as DNA, disrupting their structure and function. This ultimately leads to cell death. [, , ]
ANone: 2-Methyl-5-nitroimidazole primarily targets anaerobic organisms. [] Aerobic organisms possess efficient oxygen detoxification mechanisms that prevent the accumulation of the reactive intermediates necessary for its toxic effects. []
ANone: 2-Methyl-5-nitroimidazole (C₄H₅N₃O₂) has a molecular weight of 127.10 g/mol. []
ANone: UV-Vis spectrophotometry is a valuable tool for characterizing the nitro group in 2-methyl-5-nitroimidazole. [] It helps monitor reactions and identify the presence of the nitro group attached to the 2-methylimidazole structure. Additionally, photoelectron spectroscopy has been used to analyze the electronic structure of 2-methyl-5-nitroimidazole and its derivatives. []
ANone: The provided research focuses primarily on the biological activity and analytical methods related to 2-methyl-5-nitroimidazole. Detailed studies on its material compatibility and stability under various conditions are not included.
ANone: The research primarily focuses on 2-methyl-5-nitroimidazole as a chemical intermediate and a building block for synthesizing various pharmaceuticals like secnidazole and ornidazole. [, ] No catalytic properties are discussed in the provided literature.
ANone: Yes, computational chemistry has been utilized to understand the reactivity of 2-methyl-5-nitroimidazole. [, ] Studies using Fukui function and electrostatic potential analyses have explored its local nucleophilic reactivity, providing insights into the formation of isomeric products during N-alkylation reactions.
ANone: Research indicates that substitutions at the 1-position of the 2-methyl-5-nitroimidazole ring significantly impact its biological activity. [, , , , ] For instance, introducing different groups at this position has led to the development of various nitroimidazole drugs, each with its own pharmacological profile.
ANone: Replacing one phenyl ring in 1-[2-(diphenylmethoxy)ethyl]-2-methyl-5-nitroimidazole with a 2-thienyl or 3-pyridinyl group resulted in increased anti-HIV-1 activity. [] This highlights the influence of specific structural motifs on the molecule's biological properties.
ANone: While the provided literature doesn't delve into specific formulation strategies for 2-methyl-5-nitroimidazole itself, it does showcase its use as a key intermediate in synthesizing various pharmaceutical compounds. For instance, secnidazole, synthesized from 2-methyl-5-nitroimidazole, employs a specific preparation method to enhance yield and potentially influence formulation aspects. []
ANone: The provided research predominantly centers on the chemical and biological properties of 2-methyl-5-nitroimidazole, with a focus on its pharmaceutical applications. Details regarding specific SHE regulations are not covered in this literature.
ANone: While information on the pharmacokinetics of 2-methyl-5-nitroimidazole itself is limited within the provided research, insights can be drawn from the metabolism of drugs derived from it. For example, studies on metronidazole, a derivative, indicate that it is primarily metabolized in the liver, with renal excretion playing a less significant role. [, ]
ANone: Research on benzoylmetronidazole, a prodrug of metronidazole, suggests that the route of administration can significantly impact the pharmacokinetic parameters. [] Oral administration of benzoylmetronidazole results in different absorption characteristics compared to metronidazole, though their elimination profiles remain similar.
ANone: Studies have demonstrated the efficacy of 2-methyl-5-nitroimidazole derivatives against anaerobic bacteria and protozoa. [, ] For example, metronidazole has shown potent activity against Trichomonas vaginalis, [] while other derivatives like tinidazole and ornidazole have demonstrated varying degrees of efficacy against Bacteroides fragilis. []
ANone: While the provided research doesn't specifically address resistance mechanisms, it's important to note that the development of resistance is a concern with many antimicrobial agents.
ANone: Studies on secnidazole, a derivative of 2-methyl-5-nitroimidazole, have explored its acute toxicity in animal models. [] Results indicate that the primary toxicity manifests in the nervous system, highlighting the importance of careful dose considerations.
ANone: The provided literature mainly focuses on the synthesis and evaluation of 2-methyl-5-nitroimidazole derivatives, without delving into targeted drug delivery strategies.
ANone: The research primarily focuses on chemical synthesis, analytical methods, and preliminary biological evaluations of 2-methyl-5-nitroimidazole and its derivatives. It doesn't delve into the identification or validation of specific biomarkers for monitoring efficacy or toxicity.
ANone: Several analytical techniques are employed for analyzing 2-methyl-5-nitroimidazole and related compounds. These include:
- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify 2-methyl-5-nitroimidazole and its metabolites in various matrices, including pharmaceutical formulations and biological samples. [, , , , , ]
- UV-Vis Spectrophotometry: This method is particularly useful for detecting the nitro group present in 2-methyl-5-nitroimidazole and monitoring its reactions. [, , ]
- Volhard Method: This titrimetric method can be employed to determine the content of 2-methyl-5-nitroimidazole by precipitation with silver nitrate and subsequent titration. []
ANone: The provided research primarily focuses on the pharmaceutical applications of 2-methyl-5-nitroimidazole and its derivatives. Detailed studies concerning its environmental impact and degradation pathways are not included.
ANone: The provided research primarily focuses on synthesizing and evaluating the biological activity of 2-methyl-5-nitroimidazole derivatives. While the dissolution and solubility of these derivatives would be relevant for their formulation and bioavailability, specific details regarding 2-methyl-5-nitroimidazole itself are not discussed.
ANone: Yes, the development and validation of analytical methods, especially HPLC methods, are crucial aspects of pharmaceutical analysis. Researchers have established and validated methods for quantifying 2-methyl-5-nitroimidazole and related compounds in various matrices. [, , , ] Validation parameters typically include linearity, accuracy, precision, specificity, and robustness, ensuring the reliability and accuracy of the analytical data.
ANone: The research highlights the importance of quality control in pharmaceutical development and manufacturing. Studies describing analytical methods for determining the content of 2-methyl-5-nitroimidazole and related substances in pharmaceutical formulations emphasize the need for quality control to ensure the safety and efficacy of these drugs. [, , ]
ANone: The provided scientific research does not provide detailed information concerning immunogenicity, specific drug-transporter or drug-metabolizing enzyme interactions, biocompatibility and biodegradability, alternatives and substitutes, specific recycling and waste management practices, research infrastructure and resources, or a historical context for 2-methyl-5-nitroimidazole.
ANone: While the provided research primarily focuses on the pharmaceutical aspects of 2-methyl-5-nitroimidazole, its use as a precursor for boron neutron capture therapy agents showcases potential cross-disciplinary applications in the field of cancer treatment. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



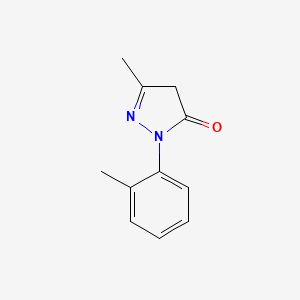


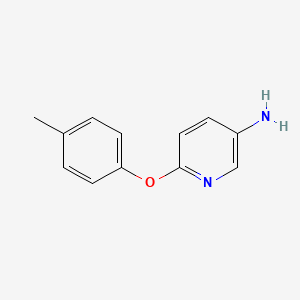


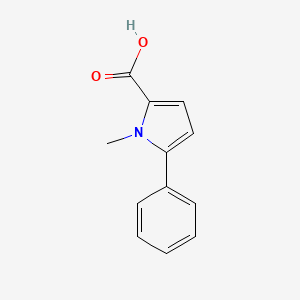
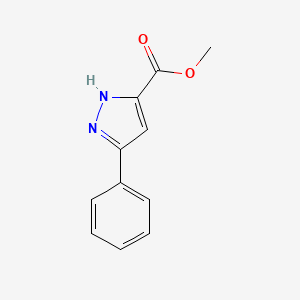

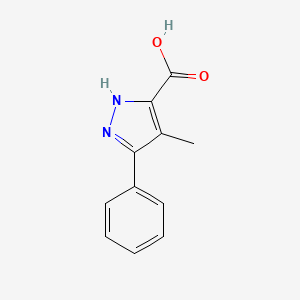
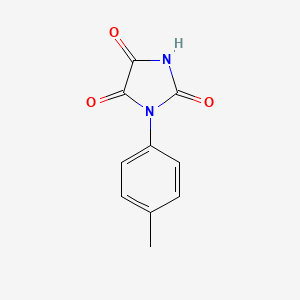
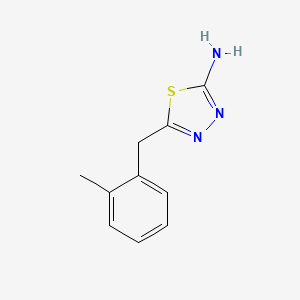
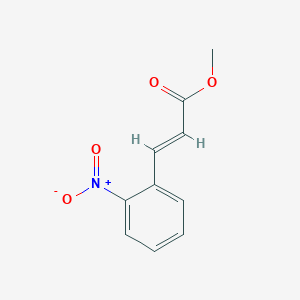
![4-[(3-Methylphenyl)thio]piperidine](/img/structure/B3022929.png)